molecular formula C13H14NNaO4 B12794925 Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate CAS No. 2975-08-8

Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate

Cat. No.: B12794925
CAS No.: 2975-08-8
M. Wt: 271.24 g/mol
InChI Key: VWAWMPXOFHGGMY-HRNDJLQDSA-M
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Description

Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is a chemical compound with the molecular formula C13H16NNaO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propenyl group attached to an amino phenylacetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves multiple steps. One common method includes the condensation of 3-methoxy-1-methyl-3-oxo-1-propenylamine with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Sodium ®-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetate
  • Sodium (2R)-2-cyclohexa-1,4-dien-1-yl-2-[(E)-4-methoxy-4-oxobut-2-en-2-yl]aminoacetate

Uniqueness

Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is unique due to its specific structural features, such as the presence of both methoxy and propenyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.

Properties

CAS No.

2975-08-8

Molecular Formula

C13H14NNaO4

Molecular Weight

271.24 g/mol

IUPAC Name

sodium;2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate

InChI

InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;

InChI Key

VWAWMPXOFHGGMY-HRNDJLQDSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

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